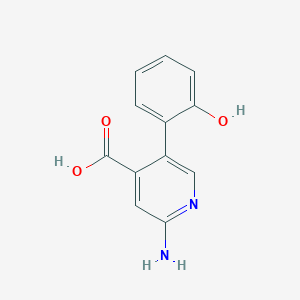

2-Amino-5-(2-hydroxyphenyl)isonicotinic acid

Beschreibung

2-Amino-5-(2-hydroxyphenyl)isonicotinic acid is a substituted derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring an amino group at position 2 and a 2-hydroxyphenyl group at position 5 of the pyridine ring.

Eigenschaften

CAS-Nummer |

1261935-16-3 |

|---|---|

Molekularformel |

C12H10N2O3 |

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

2-amino-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3/c13-11-5-8(12(16)17)9(6-14-11)7-3-1-2-4-10(7)15/h1-6,15H,(H2,13,14)(H,16,17) |

InChI-Schlüssel |

APFTWZGZUXZXSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-hydroxyphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with isonicotinic acid hydrazide, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-(2-hydroxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(2-hydroxyphenyl)isonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Isonicotinic Acid Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | CAS RN | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | -NH₂ (C2), -C₆H₄(OH) (C5) | C₁₂H₁₀N₂O₃ | Not Provided | Potential ligand in MOFs; bioactive | [8], [12] |

| 2-Amino-5-(4-fluorophenyl)isonicotinic acid | -NH₂ (C2), -C₆H₄F (C5) | C₁₂H₉FN₂O₂ | 1214370-50-9 | Antimicrobial candidates | [12] |

| 2-Amino-5-(trifluoromethyl)isonicotinic acid | -NH₂ (C2), -CF₃ (C5) | C₇H₅F₃N₂O₂ | 1227582-08-2 | High electronegativity for catalysis | [10] |

| 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid | -OH (C2), -C₆H₃(CHO) (C5) | C₁₃H₉NO₄ | 1261922-75-1 | Chelating agent; precursor for MOFs | [11] |

| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | -OH (C2), -C₆H₄F (C5) | C₁₂H₈FNO₃ | 1267011-08-4 | Photocatalytic applications | [14] |

Key Observations:

Substituent Electronic Effects: Fluorinated derivatives (e.g., 4-fluorophenyl, trifluoromethyl) exhibit increased electronegativity, enhancing stability and electron-withdrawing effects. This makes them suitable for catalytic or electronic materials .

Biological Activity: Amino-substituted derivatives (e.g., 2-amino-5-(4-fluorophenyl)isonicotinic acid) show promise as antimicrobial agents due to their ability to disrupt bacterial cell walls . Hydroxy groups (e.g., in 5-(2-formylphenyl)-2-hydroxyisonicotinic acid) may enhance binding to biological targets, though specific data for the target compound requires further study .

Metabolic Pathways: Microbial degradation of isonicotinic acid derivatives involves hydroxylation at C2 and C6, forming intermediates like 2,6-dihydroxyisonicotinic acid . The 2-hydroxyphenyl substituent in the target compound may alter its metabolic stability compared to non-hydroxylated analogues.

Biologische Aktivität

2-Amino-5-(2-hydroxyphenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H11N3O3

- Molecular Weight : 245.24 g/mol

- CAS Number : 1261935-16-3

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress and damage. This is crucial for preventing chronic diseases associated with oxidative damage.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against several pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory responses, which is beneficial in conditions like obesity and insulin resistance. The compound can enhance the secretion of interleukin-6 (IL-6), a cytokine involved in metabolic processes .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific kinase pathways involved in tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound has been identified as a modulator of key kinases such as TBK1 and IKKε, which play roles in inflammation and insulin signaling. Inhibition of these kinases can lead to improved metabolic profiles in models of obesity .

- Antioxidant Mechanism : Its antioxidant properties are likely due to the presence of hydroxyl groups that can scavenge free radicals, thereby reducing oxidative stress within cells.

Table 1: Summary of Biological Activities

Case Study: Insulin Sensitivity Improvement

In a study involving obese mice, administration of this compound resulted in significant weight loss and improved insulin sensitivity. The compound's ability to increase IL-6 levels was correlated with these metabolic improvements, suggesting a potential therapeutic role in managing type 2 diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.